N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide
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Overview
Description
The compound “N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide” is a complex organic molecule. It contains a carboxamide group, a sulfanyl group, and halogen atoms (bromine and chlorine), which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds with a thiazole nucleus have been synthesized and studied for their pharmacological activities . The synthesis of these compounds often involves reactions like S-alkylation .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis Method
An efficient one-pot method for the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are derived from compounds structurally related to N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide, has been developed (Kobayashi, Kobayashi & Ezaki, 2013).
Characterization of Derivatives
Sulfanilamide derivatives structurally related to the compound have been synthesized and characterized using various spectroscopic methods. These methods include Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, along with Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods (Lahtinen et al., 2014).
Structural Analysis
Crystallographic Studies
The structure of N-[(Methylsulfanyl)methyl]benzamide, a compound related to the target molecule, has been determined through X-ray crystallography. It shows specific orientations and hydrogen bond formations that could provide insights into similar compounds (Khan et al., 2012).
Anticonvulsant Properties
X-ray crystallographic and theoretical studies have been conducted on anticonvulsant enaminones, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, suggesting their potential for the design of new anticonvulsant agents. These studies might be relevant to similar bromophenyl compounds (Edafiogho et al., 2003).
Biological Activities
- Antimicrobial Studies: Synthesis and antimicrobial studies have been conducted on N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which are structurally related to the target compound. These studies provide insights into the potential antimicrobial activities of similar compounds (Rudyakova et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial activity against gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
It’s known that similar compounds can block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNOS/c21-16-5-11-19(12-6-16)25-13-14-1-9-18(10-2-14)23-20(24)15-3-7-17(22)8-4-15/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGJZILSAXEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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